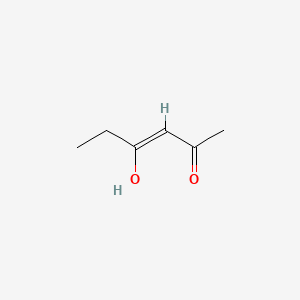
(1-Methyl-1-propylpentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1-propylpentyl)benzene: is an organic compound with the molecular formula C15H24 . It is a derivative of benzene, where a 1-methyl-1-propylpentyl group is attached to the benzene ring. This compound is typically a colorless liquid with a density of approximately 0.85-0.87 g/cm³ .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1-propylpentyl)benzene can be achieved through various organic reactions. One common method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl halide reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
化学反应分析
Types of Reactions: (1-Methyl-1-propylpentyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene.
科学研究应用
Chemistry: (1-Methyl-1-propylpentyl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and kinetics[4][4].
Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of alkyl-substituted benzenes on biological systems. It helps in understanding the interactions of similar compounds with biological membranes and proteins[4][4].
Industry: The compound finds applications in the fragrance and flavor industry. It is used as a precursor for the synthesis of aromatic compounds that are incorporated into perfumes and flavoring agents[4][4].
作用机制
The mechanism of action of (1-Methyl-1-propylpentyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product . The compound’s effects on biological systems are mediated through its interactions with cellular membranes and proteins, influencing their structure and function .
相似化合物的比较
(1-Methyl-1-propenyl)benzene:
(1-Methylpropyl)benzene:
(1-Methylpentyl)benzene: This compound has a methylpentyl group attached to the benzene ring.
Uniqueness: (1-Methyl-1-propylpentyl)benzene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to similar compounds results in different solubility, reactivity, and applications .
属性
CAS 编号 |
54932-91-1 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
4-methyloctan-4-ylbenzene |
InChI |
InChI=1S/C15H24/c1-4-6-13-15(3,12-5-2)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI 键 |
JKYBASZDTYCZKW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(CCC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



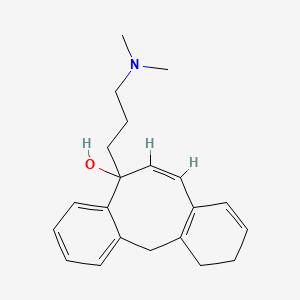

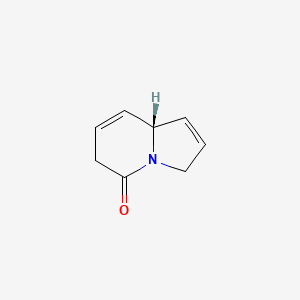

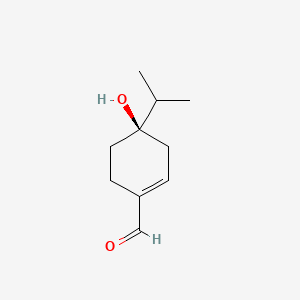
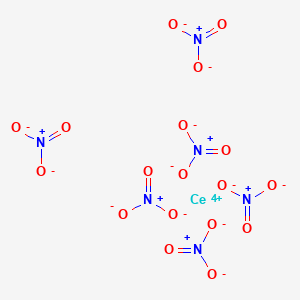

![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)

